molecular formula C24H20ClN5O2 B11177733 N-(5-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

N-(5-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B11177733
M. Wt: 445.9 g/mol
InChI Key: IGVLRHYAKBJRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl group, a pyridinylmethyl group, and an imidazobenzimidazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Imidazobenzimidazole Core: This step often involves the condensation of an o-phenylenediamine derivative with a suitable aldehyde or ketone under acidic conditions to form the imidazobenzimidazole ring system.

    Introduction of the Pyridinylmethyl Group: The next step involves the alkylation of the imidazobenzimidazole core with a pyridinylmethyl halide in the presence of a base such as potassium carbonate.

    Acylation: The final step is the acylation of the resulting intermediate with an acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the imidazobenzimidazole core, potentially reducing the imidazole ring to a dihydroimidazole.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or thiourea under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazobenzimidazole derivatives in various chemical reactions.

Biology

Biologically, N-(5-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Researchers are particularly interested in its ability to modulate biological pathways, which could lead to the development of new treatments for diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound’s imidazobenzimidazole core is known to bind to proteins and enzymes, potentially inhibiting their activity. This binding can modulate various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the chlorinated phenyl ring, pyridinylmethyl group, and imidazobenzimidazole core makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H20ClN5O2

Molecular Weight

445.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(pyridin-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C24H20ClN5O2/c1-15-9-10-16(25)12-19(15)27-22(31)13-21-23(32)29(14-17-6-4-5-11-26-17)24-28-18-7-2-3-8-20(18)30(21)24/h2-12,21H,13-14H2,1H3,(H,27,31)

InChI Key

IGVLRHYAKBJRAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.